N,N-Diamylnitrosamine chemical properties and structure
N,N-Diamylnitrosamine chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of N,N-Diamylnitrosamine
Abstract
N,N-Diamylnitrosamine, also known as N-Nitrosodipentylamine, is a member of the N-nitrosamine class of compounds, which are recognized as probable human carcinogens. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and analysis. We delve into the methodologies for its characterization, its metabolic fate in biological systems, and its toxicological profile, drawing insights from studies on analogous long-chain dialkylnitrosamines. This document is intended to serve as a foundational resource for professionals engaged in research, toxicology, and pharmaceutical safety, where the detection and understanding of such mutagenic impurities are of paramount importance.
Chemical Identity and Molecular Structure
N,N-Diamylnitrosamine is a symmetrical N-nitrosamine characterized by two pentyl (amyl) groups attached to a nitrogen atom, which is in turn bonded to a nitroso group (-N=O). The presence of the N-nitroso functional group is the defining structural feature of this chemical class and is intrinsically linked to its biological activity.
The molecule exhibits hindered rotation around the N-N bond due to the partial double bond character arising from the delocalization of the lone pair of electrons from the amine nitrogen into the N=O group. This can result in the existence of conformational isomers (rotamers)[1].
Caption: 2D Chemical Structure of N,N-Diamylnitrosamine.
| Identifier | Value | Source |
| IUPAC Name | N-nitroso-N-pentylpentan-1-amine | PubChem |
| Synonyms | N-Nitrosodipentylamine, Diamylnitrosamine, DAN | PubChem |
| CAS Number | 13256-06-9 | PubChem |
| Molecular Formula | C₁₀H₂₂N₂O | PubChem |
| Molecular Weight | 186.29 g/mol | PubChem |
| Canonical SMILES | CCCCCN(CCCCC)N=O | PubChem |
Physicochemical Properties
Experimental data for N,N-Diamylnitrosamine is not extensively documented in publicly available databases. The properties listed below are based on available information and estimations derived from closely related N-nitrosamines.
| Property | Value / Description | Source / Rationale |
| Appearance | Pale yellow oil | Pharmaffiliates[2] |
| Boiling Point | Not available. Estimated to be >200 °C. | Rationale: Higher than smaller nitrosamines like N-Nitrosodi-n-propylamine (206 °C) due to increased molecular weight. |
| Density | Not available. Estimated to be ~0.9 g/mL. | Rationale: Similar to analogous compounds like N-Nitrosodi-n-propylamine (~0.92 g/mL).[3] |
| Water Solubility | Low. | Rationale: Long alkyl chains confer significant hydrophobic character, reducing water solubility compared to smaller nitrosamines. |
| Solubility in Organic Solvents | Expected to be soluble in common organic solvents like dichloromethane, methanol, and ethanol. | General property of nitrosamines.[4] |
| Stability | Stable under standard conditions, but may be sensitive to light. | General property of nitrosamines.[4] |
Synthesis and Reactivity
The synthesis of N,N-Diamylnitrosamine, like other secondary nitrosamines, is typically achieved through the reaction of a secondary amine (di-n-pentylamine) with a nitrosating agent. The most common laboratory method involves the use of sodium nitrite in an acidic aqueous medium[5].
Causality of Experimental Choices:
-
Acidic Medium: The acid (e.g., HCl or H₂SO₄) is crucial as it protonates the nitrite salt to form nitrous acid (HNO₂), which is the precursor to the active nitrosating species (e.g., N₂O₃ or the nitrosonium ion, NO⁺).
-
Temperature Control: The reaction is often performed at low temperatures (0-10 °C) to prevent the decomposition of nitrous acid and to control the exothermic nature of the reaction.
-
Solvent Choice: While the reaction can be run in an aqueous medium, using an organic solvent like dichloromethane allows for easy extraction of the final product, which has limited water solubility.
An alternative, modern approach employs tert-butyl nitrite (TBN) under solvent-free conditions, which avoids the use of strong acids and simplifies product isolation[6].
Experimental Protocol: Synthesis via Acid-Catalyzed Nitrosation
Warning: N,N-Diamylnitrosamine is a suspected carcinogen and should only be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve di-n-pentylamine (1 equivalent) in dichloromethane. Cool the flask to 0-5 °C in an ice bath.
-
Nitrosating Agent Preparation: In a separate beaker, dissolve sodium nitrite (NaNO₂) (1.1 equivalents) in deionized water.
-
Reaction: Slowly add the aqueous sodium nitrite solution to the stirred amine solution. Following this, add hydrochloric acid (e.g., 2M HCl) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize excess acid) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil can be further purified by column chromatography on silica gel to yield pure N,N-Diamylnitrosamine.
-
Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis and purification of N,N-Diamylnitrosamine.
Analytical Methodologies
Gas chromatography coupled with mass spectrometry (GC-MS) is the reference method for the detection and quantification of volatile and semi-volatile nitrosamines like N,N-Diamylnitrosamine[7][8][9]. The high sensitivity and specificity of this technique, particularly when using a triple quadrupole mass spectrometer (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode, are essential for trace-level analysis in complex matrices such as active pharmaceutical ingredients (APIs) and food products.
Causality of Experimental Choices:
-
Sample Preparation: A liquid-liquid extraction using a solvent like dichloromethane is effective for isolating the nonpolar nitrosamine from aqueous or polar matrices[7].
-
GC Column: A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5ms or equivalent), provides good separation for a wide range of nitrosamines.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used, which generates reproducible fragmentation patterns for library matching and structural confirmation.
-
Mass Spectrometry: The molecular ion (M⁺) is often observed. A characteristic fragmentation pathway for N-nitrosamines is the loss of the nitroso radical (•NO), resulting in a prominent ion at M-30[10]. For N,N-Diamylnitrosamine (MW 186.3), the molecular ion would be at m/z 186, and the M-30 fragment would be at m/z 156.
Experimental Protocol: GC-MS Analysis
-
Standard Preparation: Prepare a stock solution of N,N-Diamylnitrosamine in a suitable solvent (e.g., methanol or dichloromethane). Create a series of calibration standards by serial dilution to cover the expected concentration range.
-
Sample Preparation (Liquid-Liquid Extraction):
-
For an aqueous sample, place a known volume (e.g., 10 mL) into a centrifuge tube.
-
Add 2 mL of dichloromethane.
-
Vortex vigorously for at least 2 minutes, then centrifuge to separate the layers.
-
Carefully transfer the lower organic (dichloromethane) layer to a clean vial for analysis.
-
-
GC-MS Parameters (Illustrative):
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode, 250 °C.
-
Carrier Gas: Helium, constant flow ~1.2 mL/min.
-
Oven Program: Initial 40 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS System: Agilent 7010B Triple Quadrupole MS or equivalent.
-
Ion Source: Electron Ionization (EI), 70 eV, 230 °C.
-
Acquisition Mode: MRM.
-
Precursor Ion: m/z 186 (M⁺)
-
Product Ions (example transitions): Monitor transitions such as 186 -> 156 (loss of NO) and other relevant fragments for quantification and confirmation.
-
-
-
Data Analysis: Quantify the concentration of N,N-Diamylnitrosamine in the sample by comparing its peak area to the calibration curve generated from the standards.
Caption: Workflow for the quantitative analysis of N,N-Diamylnitrosamine by GC-MS/MS.
Spectroscopic Data Interpretation
-
Mass Spectrometry: The EI mass spectrum is expected to show a molecular ion peak at m/z 186. The base peak may correspond to the loss of a butyl radical (C₄H₉•) via alpha-cleavage, or the characteristic M-30 fragment (m/z 156) from the loss of the nitroso group.
-
¹H NMR Spectroscopy: Due to the hindered rotation around the N-N bond, separate signals for the two pentyl chains (syn and anti to the oxygen) may be observed. The protons on the carbons alpha to the nitrosated nitrogen (α-CH₂) are the most deshielded and would appear as triplets around 3.5-4.5 ppm. The other methylene groups would appear as multiplets between ~1.2-1.8 ppm, and the terminal methyl groups (CH₃) would be triplets around 0.9 ppm.
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¹³C NMR Spectroscopy: Similar to the proton NMR, distinct signals for the syn and anti pentyl chains may be present. The α-carbons would be the most downfield among the alkyl carbons, appearing in the 40-55 ppm range. The other carbons of the pentyl chain would appear further upfield.
Toxicology and Metabolism
N-nitrosamines as a class are considered potent mutagens and are reasonably anticipated to be human carcinogens[5][11]. Their carcinogenicity is dependent on metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver[12][13].
Metabolic Activation Pathway
The primary pathway for the bioactivation of dialkylnitrosamines is α-hydroxylation[12]. This enzymatic oxidation occurs on a carbon atom directly attached to the nitrogen. The resulting α-hydroxy-nitrosamine is an unstable intermediate that spontaneously decomposes to form an aldehyde and a reactive diazonium ion. This electrophilic diazonium ion is capable of alkylating nucleophilic sites on DNA, leading to the formation of DNA adducts, which can cause mutations if not repaired, initiating the process of carcinogenesis.
A study on the metabolic fate of N,N-Diamylnitrosamine in rats found that it induced tumors principally in the liver and esophagus[14]. This aligns with the toxicological profiles of other symmetrical nitrosamines. The study identified the principal urinary metabolite as N-amyl-N-(2-carboxyethyl) nitrosamine , which is formed through metabolic shortening of one of the amyl chains via omega- and beta-oxidation[14]. Additionally, seven other compounds oxidized at various positions on one or both amyl chains were characterized[14]. This indicates that while α-hydroxylation is the key activation step, other oxidative pathways (β, γ, ω) are also significant for its metabolism and detoxification.
Caption: Simplified metabolic pathways of N,N-Diamylnitrosamine.
Toxicity Profile
-
Carcinogenicity: Classified as a probable human carcinogen based on its chemical class. Animal studies show it induces tumors in the liver and esophagus of rats[14].
Safety and Handling
Due to its presumed high toxicity and carcinogenicity, N,N-Diamylnitrosamine must be handled with extreme caution.
-
Engineering Controls: All work should be conducted in a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
-
Storage: Store in a tightly sealed container in a cool, well-ventilated, and designated area for carcinogens, protected from light.
-
Disposal: All waste containing N,N-Diamylnitrosamine must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
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